6-chloro-4-methoxy-2H-indazole-3-carbaldehyde
Overview
Description
6-chloro-4-methoxy-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methoxy-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methoxy-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: 6-chloro-4-methoxy-2H-indazole-3-carboxylic acid.
Reduction: 6-chloro-4-methoxy-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-methoxy-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methoxy-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2H-indazole-3-carbaldehyde: Lacks the chloro group, which may reduce its reactivity.
6-chloro-2H-indazole-3-carbaldehyde: Lacks the methoxy group, which may affect its binding affinity.
6-chloro-4-methoxy-1H-indazole-3-carbaldehyde: Different tautomeric form, which may influence its chemical properties.
Uniqueness
6-chloro-4-methoxy-2H-indazole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the indazole ring, which enhances its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-chloro-4-methoxy-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADYDIYEVNQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646244 | |
Record name | 6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-94-5 | |
Record name | 6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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